molecular formula C18H18O7S B4700422 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide

Cat. No.: B4700422
M. Wt: 378.4 g/mol
InChI Key: FYDDFDXQDIQNSQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is a complex organic compound that belongs to the class of benzoxathiine derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoxathiine core

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1λ6-benzoxathiine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7S/c1-21-13-6-5-11(7-15(13)22-2)14-8-12-9-16(23-3)17(24-4)10-18(12)26(19,20)25-14/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDDFDXQDIQNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3S(=O)(=O)O2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate thiol compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzoxathiine ring. Subsequent oxidation steps are employed to introduce the sulfone group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the benzoxathiine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is unique due to its specific arrangement of methoxy groups and the benzoxathiine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide

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